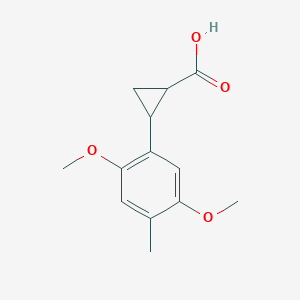
2-(2,5-Dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid is a chemical compound known for its unique structure and properties It belongs to the class of cyclopropane derivatives and is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with methoxy and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,5-dimethoxy-4-methylbenzaldehyde with diazomethane, which leads to the formation of the cyclopropane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like copper(I) chloride to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of phenols or ethers.
Applications De Recherche Scientifique
2-(2,5-Dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the cyclopropane ring and methoxy groups can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine (DOM): A psychedelic compound with a similar methoxy and methyl substitution pattern on the phenyl ring.
2,5-Dimethoxy-4-iodophenylcyclopropylamine: A compound with a similar cyclopropane structure but different substituents on the phenyl ring.
Uniqueness
2-(2,5-Dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid is unique due to its specific combination of a cyclopropane ring and methoxy/methyl substitutions. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C13H16O4 |
|---|---|
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
2-(2,5-dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O4/c1-7-4-12(17-3)9(6-11(7)16-2)8-5-10(8)13(14)15/h4,6,8,10H,5H2,1-3H3,(H,14,15) |
Clé InChI |
VMFWTMSAKRISTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OC)C2CC2C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















